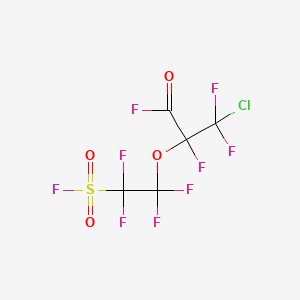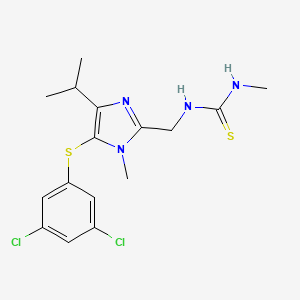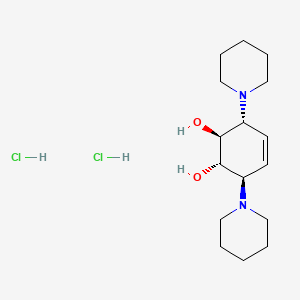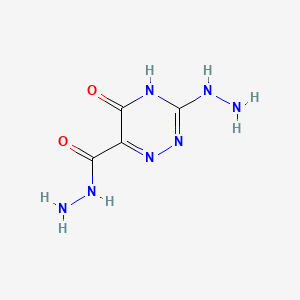
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide is a chemical compound with the molecular formula C4H7N7O2 and a molecular weight of 185.1441 g/mol It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Métodos De Preparación
The synthesis of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine compounds. One common method involves the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with hydrazine hydrate to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization.
Análisis De Reacciones Químicas
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxadiazoles, while substitution reactions can yield various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria, making it a potential candidate for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide can be compared with other similar compounds, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide and 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione . These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities. For example, 5-amino-1H-1,2,4-triazole-3-carbohydrazide is known for its high density and thermal stability, while 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential as a novel therapeutic agent .
Propiedades
Número CAS |
31253-48-2 |
|---|---|
Fórmula molecular |
C4H7N7O2 |
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
3-hydrazinyl-5-oxo-4H-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-8-3(13)1-2(12)7-4(9-6)11-10-1/h5-6H2,(H,8,13)(H2,7,9,11,12) |
Clave InChI |
LRRUHWFRVYONIN-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(NC1=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


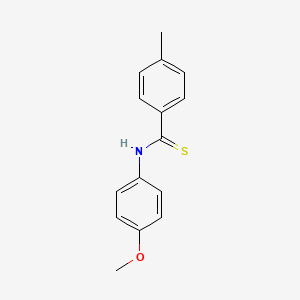

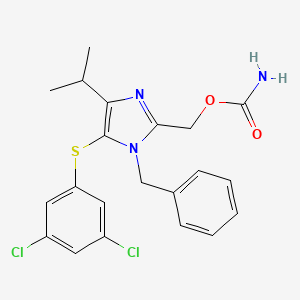

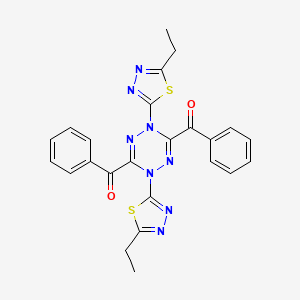
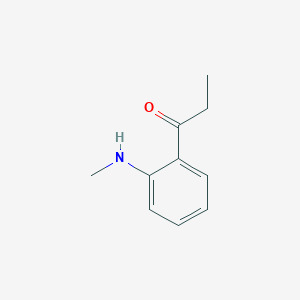
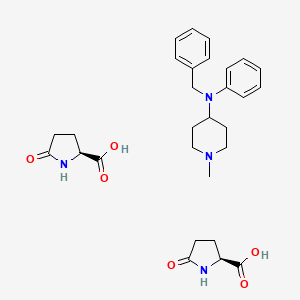
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



